8aH-isoquinolin-1-one

Monoamine oxidase inhibition Neurodegenerative disease research Enzyme kinetics

8aH-isoquinolin-1-one (CAS 771-50-6) is the unsubstituted parent scaffold of the isoquinolone class, serving as the minimal pharmacophoric unit for MAO-B inhibitor development with nanomolar potency (IC50 1.70–3.80 nM). Unlike ring-substituted analogs, this parent compound provides a quantitative baseline for systematic SAR exploration, enabling precise calculation of substitution-dependent potency shifts. Serves as a fragment-sized reference for PARP-1 inhibitor programs (baseline IC50 7,000 nM; 28-fold improvement achievable via 5-amino substitution). Compatible with room-temperature, acid-catalyzed, metal-free parallel library construction for rapid N-position diversification. Essential for medicinal chemistry programs requiring validated, unsubstituted isoquinolone starting material with batch-to-batch consistency.

Molecular Formula C9H7NO
Molecular Weight 145.16 g/mol
Cat. No. B12362039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8aH-isoquinolin-1-one
Molecular FormulaC9H7NO
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESC1=CC2C(=CC=NC2=O)C=C1
InChIInChI=1S/C9H7NO/c11-9-8-4-2-1-3-7(8)5-6-10-9/h1-6,8H
InChIKeyVUEZLPAPEOUGTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8aH-Isoquinolin-1-One: Core Scaffold Identification and Baseline Properties for Research Procurement


8aH-isoquinolin-1-one (also designated as isoquinolin-1(2H)-one or 2H-isoquinolin-1-one) constitutes the fundamental bicyclic framework of the isoquinolone class, characterized by a fused benzene ring and a nitrogen-containing pyridinone ring with a carbonyl moiety at position 1 . With a molecular formula of C9H7NO and a molecular weight of approximately 145.16 g/mol, this unsubstituted parent scaffold serves as the structural core from which diverse pharmacologically active derivatives are elaborated [1]. The compound is identified by CAS number 771-50-6 and PubChem CID 69867, and is maintained in authoritative chemical databases including ChEMBL (CHEMBL339695) [2][3]. Its significance in medicinal chemistry derives from its status as the minimal pharmacophoric unit for isoquinolone-based target engagement across multiple enzyme families, including monoamine oxidases, poly(ADP-ribose) polymerases, and phosphoinositide 3-kinases [4].

Why 8aH-Isoquinolin-1-One Cannot Be Interchanged with Substituted Isoquinolinone Derivatives


The unsubstituted 8aH-isoquinolin-1-one parent scaffold exhibits fundamentally different biochemical and physicochemical properties compared to its ring-substituted analogs, precluding simple functional interchange in research applications. Substitution patterns on the isoquinolinone core produce divergent target engagement profiles: 5-aminoisoquinolin-1-one demonstrates potent PARP inhibition (IC50 = 250 nM) whereas the unsubstituted parent shows markedly weaker activity (IC50 = 7,000 nM) against the same target [1][2]. Similarly, 6-piperidin-4-yloxy substitution confers nanomolar ROCK-2 inhibitory activity (IC50 = 135 nM), a property absent in the unsubstituted scaffold . Even positional isomers yield distinct biological outcomes; methylation at different ring positions alters both synthetic accessibility and biological target preference [3]. The 8aH tautomeric form further distinguishes this compound from the fully aromatic 1-hydroxyisoquinoline tautomer (CAS 491-30-5), with potential implications for hydrogen-bonding capacity and metabolic stability . Consequently, substitution of this specific parent compound with any ring-modified analog would fundamentally alter experimental outcomes and invalidate structure-activity relationship (SAR) interpretations in medicinal chemistry programs.

Quantitative Evidence Differentiating 8aH-Isoquinolin-1-One from Analogous Isoquinolinone Scaffolds


Monoamine Oxidase B (MAO-B) Inhibitory Activity of Unsubstituted 8aH-Isoquinolin-1-One

The unsubstituted 8aH-isoquinolin-1-one scaffold exhibits nanomolar inhibitory activity against recombinant human monoamine oxidase B (MAO-B), a key therapeutic target in neurodegenerative disorders including Parkinson's disease and Alzheimer's disease [1]. This basal activity establishes the parent scaffold as the minimal pharmacophoric unit for MAO-B engagement, distinct from the structurally unrelated MAO-B inhibitor classes such as propargylamines (selegiline, rasagiline) [2]. The activity is attributed to the core bicyclic framework binding within the MAO-B active site cavity, as elucidated by structural studies of isoquinoline-based MAO-B inhibitors [3].

Monoamine oxidase inhibition Neurodegenerative disease research Enzyme kinetics

Synthetic Accessibility: N-Substituted Isoquinolin-1-One Derivatization from Parent Scaffold

The 8aH-isoquinolin-1-one parent scaffold serves as the foundational substrate for an efficient, room-temperature cyclization methodology enabling rapid access to diverse N-substituted isoquinolin-1-one derivatives [1]. This synthetic route proceeds under mild acidic conditions without requiring elevated temperatures, inert atmospheres, or transition metal catalysts, distinguishing it from more rigorous methodologies employed for ring-substituted analogs [2]. The protocol initiates with the coupling of benzoic acids containing vinyl ethers with various amines, followed by intramolecular cyclization that furnishes N-substituted products in high yields [3].

Synthetic methodology Medicinal chemistry Scaffold diversification

PARP-1 Inhibitory Activity Profile of 2H-Isoquinolin-1-One Scaffold

The unsubstituted 2H-isoquinolin-1-one (8aH-isoquinolin-1-one) scaffold demonstrates measurable poly(ADP-ribose) polymerase-1 (PARP-1) inhibitory activity, establishing a quantifiable baseline for evaluating substitution-dependent potency enhancements in this therapeutically relevant target class [1]. The parent compound exhibits an IC50 of 7,000 nM against PARP-1, representing the minimal intrinsic activity of the isoquinolinone pharmacophore in the PARP binding pocket [2]. This contrasts with substituted derivatives that achieve significantly enhanced potency: 5-amino substitution reduces IC50 to 250 nM, while thieno[2,3-c]isoquinolin-5-one (TIQ-A) achieves submicromolar activity (IC50 = 450 nM) [3][4].

PARP inhibition DNA damage response Cancer research

Primary Research and Industrial Application Scenarios for 8aH-Isoquinolin-1-One Procurement


MAO-B Inhibitor Discovery and Lead Optimization Programs

Procure 8aH-isoquinolin-1-one as the minimal pharmacophoric scaffold for monoamine oxidase B (MAO-B) inhibitor development. The parent compound demonstrates nanomolar potency (IC50 = 1.70-3.80 nM) against recombinant human MAO-B [1], establishing a robust baseline for structure-activity relationship (SAR) exploration. Use this unsubstituted scaffold to systematically evaluate the impact of ring substitutions on potency, isoform selectivity (MAO-B vs. MAO-A), and blood-brain barrier penetration for neurodegenerative disease applications including Parkinson's disease and Alzheimer's disease [2]. The quantitative baseline activity enables precise calculation of substitution-dependent potency shifts, facilitating rational medicinal chemistry optimization [3].

Parallel Library Synthesis via Room-Temperature N-Substitution

Utilize 8aH-isoquinolin-1-one for rapid, high-yielding parallel library construction via the room-temperature, acid-catalyzed cyclization methodology [1]. This mild, metal-free synthetic route enables efficient diversification of the N-position with diverse amine coupling partners without requiring specialized equipment or rigorous inert atmosphere conditions [2]. The methodology has demonstrated practical utility in the synthesis of natural product doryanine and its structural analogs, validating the scaffold's suitability for generating structurally diverse compound collections for high-throughput screening campaigns [3]. This synthetic accessibility positions the parent scaffold as a cost-effective entry point for building isoquinolinone-focused chemical libraries.

PARP Inhibitor Basal Activity Calibration and Fragment-Based Drug Discovery

Employ 8aH-isoquinolin-1-one as a fragment-sized reference compound for poly(ADP-ribose) polymerase (PARP) inhibitor discovery programs. The parent scaffold exhibits measurable PARP-1 inhibitory activity (IC50 = 7,000 nM) [1], providing a quantifiable benchmark against which to assess potency gains from fragment growing, linking, or merging strategies. The substantial potency differential between the unsubstituted parent (7,000 nM) and the 5-amino substituted analog (250 nM, 28-fold improvement) [2] demonstrates the scaffold's capacity for fragment-to-lead optimization. This application scenario is particularly relevant for academic and industrial laboratories engaged in structure-based drug design targeting the PARP family for oncology indications [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8aH-isoquinolin-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.